
4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide” is not provided in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, and density. For “4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide”, the melting point is 59 °C, and the predicted boiling point is 319.8±25.0 °C. The predicted density is 1.17±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Quantum Mechanical Studies for Light Harvesting Properties : A study by Mary et al. (2019) investigated aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, for their light harvesting properties. These compounds have potential applications in designing new dye-sensitized solar cells (DSSCs) due to their notable light harvesting efficiency (Mary et al., 2019).
Anticancer Agents : Hosamani et al. (2015) synthesized fluorinated coumarin–pyrimidine hybrids, which showed significant anticancer activity against human cancer cell lines. This research highlights the potential of these compounds as therapeutic agents in cancer treatment (Hosamani et al., 2015).
Corrosion Inhibitors : Abdallah et al. (2018) synthesized new pyridopyrimidinones derivatives, which were evaluated as corrosion inhibitors for carbon steel in sulfamic acid solutions. This study indicates the utility of such compounds in industrial applications to prevent corrosion (Abdallah et al., 2018).
Larvicidal Activity : Gorle et al. (2016) prepared a series of fluorine-substituted pyrimidine derivatives and evaluated them for larvicidal activity. Some of these compounds exhibited significant activity, suggesting their potential use in pest control (Gorle et al., 2016).
Sulfur Inversion in Complexes : A study by Tresoldi et al. (2002) focused on the sulfur inversion in Ru(dps)2 or Ru(dprs)2 core complexes, where dps is di-2-pyridyl sulfide and dprs is di-2-pyrimidinyl sulfide. This research contributes to the understanding of the chemical behavior of sulfur in such complexes (Tresoldi et al., 2002).
Synthesis of Transparent Polyimides : Tapaswi et al. (2015) synthesized transparent polyimides derived from thiophenyl-substituted benzidines, demonstrating the application of such compounds in creating materials with specific optical properties (Tapaswi et al., 2015).
Fluorination of Aliphatic Aldehydes : Li et al. (2014) conducted a study on the oxidative enantioselective α-fluorination of aliphatic aldehydes, which is a significant process in organic synthesis (Li et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-16-8-6-13(7-9-16)12-21-17-19-10-15(11-20-17)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAFCWHEQPLZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)
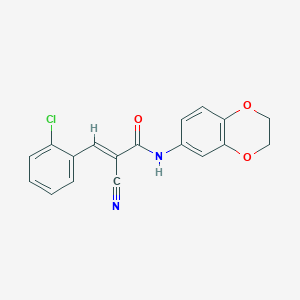
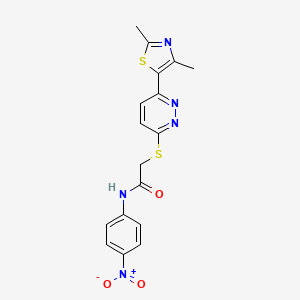
![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
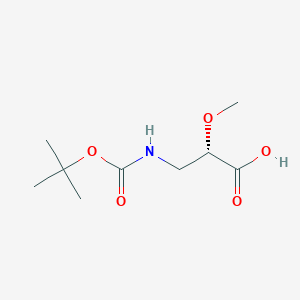
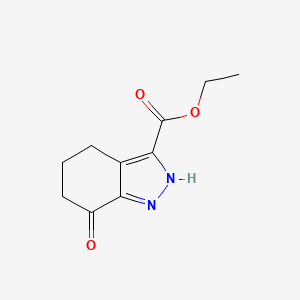
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)
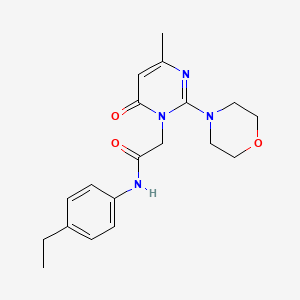

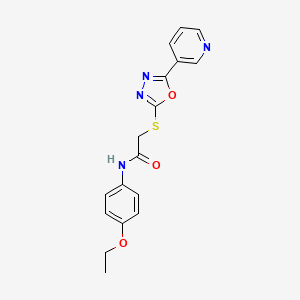
![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)